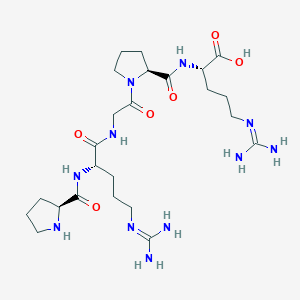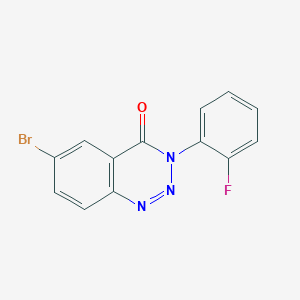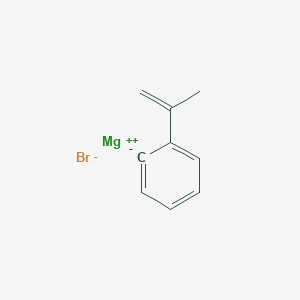
CID 78064591
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number 78064591 is a chemical entity with significant interest in various scientific fields
Méthodes De Préparation
The synthesis of the compound with CAS number 78064591 involves several steps. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The synthetic routes often involve the use of reagents such as butyl lithium and Grignard reagents, which facilitate the formation of the desired chemical structure . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
The compound with CAS number 78064591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Applications De Recherche Scientifique
The compound with CAS number 78064591 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it may be explored for its therapeutic potential in treating various diseases. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of the compound with CAS number 78064591 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, the compound with CAS number 78064591 exhibits unique properties that make it particularly valuable for certain applications. Similar compounds may include those with related chemical structures or functional groups, but the specific differences in reactivity, stability, and biological activity can make CAS number 78064591 more suitable for specific uses .
Propriétés
Formule moléculaire |
C2H5Cl2Si+ |
|---|---|
Poids moléculaire |
128.05 g/mol |
InChI |
InChI=1S/C2H5Cl2Si/c1-5-4-2-3/h2H2,1H3/q+1 |
Clé InChI |
UERMMMXNSASBFW-UHFFFAOYSA-N |
SMILES canonique |
C[Si][Cl+]CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)





![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)


![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)


![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
